molecular formula C24H17BO2 B150775 10-(2-Naphthyl)anthracene-9-boronic acid CAS No. 597554-03-5

10-(2-Naphthyl)anthracene-9-boronic acid

Cat. No.: B150775
CAS No.: 597554-03-5
M. Wt: 348.2 g/mol
InChI Key: YGVDBZMVEURVOW-UHFFFAOYSA-N
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Description

10-(2-Naphthyl)anthracene-9-boronic acid:

Mechanism of Action

Target of Action

10-(2-Naphthyl)anthracene-9-boronic acid is an organic intermediate . It is primarily used in Suzuki coupling reactions , a type of palladium-catalyzed cross coupling reaction, which is a powerful tool for the formation of carbon-carbon bonds .

Mode of Action

In Suzuki coupling reactions, this compound acts as a boron-based reagent . It interacts with a halide or pseudohalide partner in the presence of a palladium catalyst and a base . The boronic acid moiety of the molecule forms a four-coordinate boronate complex with the palladium catalyst, which then transmetallates to the organic halide or pseudohalide .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the construction of C-C bonds and the synthesis of complex organic compounds .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution if it were to be used in a biological context.

Result of Action

The primary result of the action of this compound is the formation of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds have wide applications in various fields, including materials science and pharmaceuticals .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . The reaction is typically carried out under inert gas (nitrogen or argon) at 2-8°C . The reaction efficiency can be influenced by the choice of solvent, the temperature, and the pH of the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-(2-Naphthyl)anthracene-9-boronic acid can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 10-(2-Naphthyl)anthracene-9-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: 10-(2-Naphthyl)anthracene-9-boronic acid is unique due to its dual functional groups (naphthyl and anthracene), which provide distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

(10-naphthalen-2-ylanthracen-9-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVDBZMVEURVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630472
Record name [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597554-03-5
Record name [10-(Naphthalen-2-yl)anthracen-9-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2-Naphthyl)anthracene-9-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 10-(2-Naphthyl)anthracene-9-boronic acid a significant compound in the development of blue OLED materials?

A1: this compound serves as a crucial precursor in synthesizing asymmetric anthracene derivatives for blue OLED applications []. The boronic acid functionality allows for versatile modification of the anthracene structure via Suzuki coupling reactions. This enables researchers to fine-tune the compound's properties, such as its emission wavelength and energy levels, for optimal performance in OLED devices.

Q2: How does the structure of the aryl substituent introduced via this compound affect the OLED material properties?

A2: The study demonstrates that the bulkiness of the aryl substituent at the 10-position of the anthracene core, introduced through reactions with this compound, significantly influences the solid-state photoluminescence properties []. Increasing the steric bulk of the substituent leads to a reduced bathochromic shift in the emission spectrum. This control over the emission wavelength is crucial for achieving desired blue color coordinates in OLED devices.

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